Cas no 399-07-5 (Benzamide,N-[[(4-fluorophenyl)amino]thioxomethyl]-)

Benzamide, N-[[(4-fluorophenyl)amino]thioxomethyl]-, is a thiourea derivative characterized by its fluorophenyl-substituted structure. This compound is of interest in synthetic and medicinal chemistry due to its potential as a versatile intermediate or scaffold for further functionalization. The presence of the thioxomethyl group enhances its reactivity, enabling applications in nucleophilic substitution or metal coordination chemistry. The 4-fluorophenyl moiety may contribute to improved binding affinity in biologically active molecules, making it relevant for pharmaceutical research. Its well-defined structure allows for precise modifications, supporting the development of targeted compounds. The product is typically handled under controlled conditions due to its reactive functional groups.
Benzamide,N-[[(4-fluorophenyl)amino]thioxomethyl]- structure
399-07-5 structure
Product name:Benzamide,N-[[(4-fluorophenyl)amino]thioxomethyl]-
CAS No:399-07-5
MF:C14H11FN2OS
MW:274.31334
CID:319266
PubChem ID:838372

Benzamide,N-[[(4-fluorophenyl)amino]thioxomethyl]- Chemical and Physical Properties

Names and Identifiers

    • Benzamide,N-[[(4-fluorophenyl)amino]thioxomethyl]-
    • N-[(4-fluorophenyl)carbamothioyl]benzamide
    • 1-benzoyl-3-(4-flouroophenyl)thiourea
    • 1-BENZOYL-3-(4-FLUOROPHENYL)-2-THIOUREA
    • AC1LHIBK
    • AN-689
    • CBMicro_017687
    • CCG-6207
    • CTK8A7337
    • N-(4-fluorophenylcarbamothioyl)benzamide
    • N-(4-Fluor-phenyl)-N'-benzoyl-thioharnstoff
    • N-(p-fluorophenyl)-N'-benzoylthiourea
    • N-benzoyl-N'-(4-fluorophenyl)thiourea
    • N-benzoyl-N'-(4-fluoro-phenyl)-thiourea
    • N-Benzoyl-N'-(4-fluor-phenyl)-thioharnstoff
    • NSC68301
    • 399-07-5
    • NSC-68301
    • BIM-0017608.P001
    • 3-benzoyl-1-(4-fluorophenyl)thiourea
    • JS-1258
    • AN-689/40177132
    • SCHEMBL14127097
    • AKOS002251290
    • DTXSID50356948
    • FPBYQPBSPJYQJD-UHFFFAOYSA-N
    • BDBM50443484
    • CHEMBL3087538
    • Inchi: InChI=1S/C14H11FN2OS/c15-11-6-8-12(9-7-11)16-14(19)17-13(18)10-4-2-1-3-5-10/h1-9H,(H2,16,17,18,19)
    • InChI Key: FPBYQPBSPJYQJD-UHFFFAOYSA-N
    • SMILES: FC1=CC=C(NC(NC(C2=CC=CC=C2)=O)=S)C=C1

Computed Properties

  • Exact Mass: 274.05773
  • Monoisotopic Mass: 274.057612
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 2
  • Complexity: 323
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.1
  • Topological Polar Surface Area: 73.2

Experimental Properties

  • Density: 1.352
  • Refractive Index: 1.676
  • PSA: 41.13
  • LogP: 3.41640

Benzamide,N-[[(4-fluorophenyl)amino]thioxomethyl]- Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1626975-1mg
N-((4-fluorophenyl)carbamothioyl)benzamide
399-07-5 98%
1mg
¥436.00 2024-05-15
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1626975-5mg
N-((4-fluorophenyl)carbamothioyl)benzamide
399-07-5 98%
5mg
¥582.00 2024-05-15
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1626975-2mg
N-((4-fluorophenyl)carbamothioyl)benzamide
399-07-5 98%
2mg
¥536.00 2024-05-15

Additional information on Benzamide,N-[[(4-fluorophenyl)amino]thioxomethyl]-

Benzamide, N-[[(4-Fluorophenyl)amino]thioxomethyl]- (CAS No. 399-07-5): A Comprehensive Overview

Benzamide, N-[[(4-Fluorophenyl)amino]thioxomethyl]- (CAS No. 399-07-5) is a versatile compound with significant applications in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to as N-[[(4-Fluorophenyl)amino]thioxomethyl]benzamide, has garnered attention due to its unique structural features and potential therapeutic properties. In this article, we will delve into the chemical structure, synthesis methods, biological activities, and recent research advancements associated with this compound.

Chemical Structure and Properties

The chemical structure of Benzamide, N-[[(4-Fluorophenyl)amino]thioxomethyl]- (CAS No. 399-07-5) is characterized by a benzamide core linked to a thioether group substituted with a 4-fluorophenylamine moiety. The presence of the fluorine atom in the phenyl ring imparts unique electronic and steric properties to the molecule, which can influence its reactivity and biological activity. The thioether linkage is known for its stability under physiological conditions, making this compound suitable for various pharmaceutical applications.

The molecular formula of N-[[(4-Fluorophenyl)amino]thioxomethyl]benzamide is C13H11FN2OS, with a molecular weight of approximately 266.3 g/mol. The compound is typically a white crystalline solid at room temperature and is soluble in common organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO). These solubility properties are advantageous for both synthetic and biological studies.

Synthesis Methods

The synthesis of Benzamide, N-[[(4-Fluorophenyl)amino]thioxomethyl]- can be achieved through several routes, each offering different advantages in terms of yield, purity, and scalability. One common method involves the reaction of 4-fluoroaniline with carbon disulfide to form the corresponding dithiocarbamate intermediate, followed by condensation with benzoyl chloride in the presence of a base such as triethylamine.

The reaction proceeds via the formation of an intermediate thioamide, which then undergoes further transformation to yield the final product. This synthetic pathway has been optimized to achieve high yields and purity levels, making it suitable for large-scale production in industrial settings.

Biological Activities and Applications

Benzamide, N-[[(4-Fluorophenyl)amino]thioxomethyl]- has been extensively studied for its potential therapeutic applications in various disease models. One of the key areas of interest is its anti-inflammatory activity. Recent research has shown that this compound can effectively inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro and in vivo models of inflammation.

In addition to its anti-inflammatory properties, N-[[(4-Fluorophenyl)amino]thioxomethyl]benzamide has also demonstrated promising antitumor activity. Studies have reported that this compound can induce apoptosis in cancer cells by modulating key signaling pathways involved in cell survival and proliferation. For instance, it has been shown to inhibit the activation of NF-κB and MAPK pathways in various cancer cell lines.

Clinical Trials and Future Prospects

The potential therapeutic benefits of Benzamide, N-[[(4-Fluorophenyl)amino]thioxomethyl]- have led to increased interest in its clinical development. Several preclinical studies have been conducted to evaluate its safety and efficacy in animal models of inflammatory diseases and cancer. These studies have provided valuable insights into the pharmacokinetics and pharmacodynamics of the compound.

Preliminary clinical trials are currently underway to assess the safety and tolerability of this compound in human subjects. Early results have been promising, with no significant adverse effects reported at therapeutic doses. However, further research is needed to fully understand its long-term safety profile and therapeutic potential.

Conclusion

In conclusion, Benzamide, N-[[(4-Fluorophenyl)amino]thioxomethyl]- (CAS No. 399-07-5) is a promising compound with diverse biological activities and potential therapeutic applications. Its unique chemical structure and favorable pharmacological properties make it an attractive candidate for further research and development in the fields of medicinal chemistry and pharmaceutical sciences. As ongoing studies continue to uncover new insights into its mechanisms of action and clinical utility, this compound holds significant promise for addressing unmet medical needs.

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